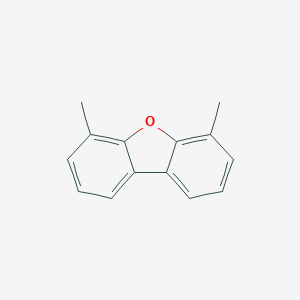

4,6-Dimethyldibenzofuran

Description

General Context of Substituted Dibenzofurans in Scientific Inquiry

Dibenzofuran (B1670420) is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. caltech.eduresearchgate.net This aromatic structure forms the backbone of a wide array of substituted derivatives, which have garnered significant attention in various fields of scientific research. The substitution of hydrogen atoms on the dibenzofuran core with different functional groups can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net

Substituted dibenzofurans are of interest to chemists and material scientists due to their robust thermal stability and potential applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs). The specific substituents can tune the electronic properties of the dibenzofuran core, influencing its fluorescence and charge-transport capabilities.

In the realm of medicinal chemistry, dibenzofuran derivatives are investigated for their potential as therapeutic agents. Research has shown that certain substituted dibenzofurans exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, and even anticancer properties. scribd.commdpi.comresearchgate.net The specific nature and position of the substituents on the dibenzofuran skeleton are crucial in determining the compound's biological efficacy and mechanism of action.

Furthermore, substituted dibenzofurans are significant in environmental and geochemical studies. They can serve as molecular markers in crude oils and sediments, providing insights into the origin, depositional environment, and thermal maturity of organic matter. cas.cncup.edu.cnnih.gov The distribution patterns of various alkylated dibenzofurans, for instance, can help differentiate between terrestrial and marine-derived organic matter. cup.edu.cn

The synthesis of substituted dibenzofurans is a key area of research, with various methods being developed to achieve specific substitution patterns. These methods often involve the cyclization of biphenyl (B1667301) derivatives or the functionalization of the parent dibenzofuran molecule. researchgate.netresearchgate.netnih.gov The development of efficient and regioselective synthetic routes is crucial for accessing novel dibenzofuran derivatives for further scientific investigation. nih.gov

Research Significance of 4,6-Dimethyldibenzofuran and Related Analogs

Among the myriad of substituted dibenzofurans, this compound holds particular interest in academic research due to its specific substitution pattern and its role as a model compound in various studies.

One of the primary areas where this compound has been investigated is in the field of geochemistry. It is one of the many dimethyldibenzofuran (B12882345) isomers found in source rocks and crude oils. researchgate.netcas.cn Its relative abundance, along with other methylated dibenzofurans, can be used to assess the maturity and origin of the organic matter. scribd.comcas.cn For instance, studies have shown that the distribution of dimethyldibenzofuran isomers can vary with the thermal maturity of the source rock. researchgate.net

In the field of physical organic chemistry, this compound has been used as a substrate in studies investigating the redox properties and reactivity of methylated dibenzofurans. Research involving cyclic voltammetry and EPR spectroscopy has explored the behavior of the radical cations of various methylated dibenzofurans, including the 4,6-dimethyl isomer. researchgate.net Such studies provide fundamental insights into the electronic structure and reactivity of these compounds.

The synthesis of this compound has been reported through the reaction of dibenzofuran with t-butyllithium and subsequent methylation. caltech.edu This synthetic accessibility allows for its use as a starting material or a reference compound in further chemical investigations.

While research specifically detailing the applications of this compound in areas like materials science or medicinal chemistry is less common compared to other substituted dibenzofurans, its study as a fundamental building block and a geochemical marker remains significant. The properties of its analogs, such as other dimethyldibenzofuran isomers or dibenzofurans with different alkyl substitutions, are often compared to those of the 4,6-dimethyl derivative to understand structure-property relationships within this class of compounds. researchgate.net

Below is a data table summarizing key information about this compound and a related analog.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area(s) |

| This compound | C₁₄H₁₂O | 196.25 | Geochemistry, Physical Organic Chemistry |

| 4-Methyldibenzofuran | C₁₃H₁₀O | 182.22 | Geochemistry, Organic Synthesis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRAGJTHQZENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921126 | |

| Record name | 4,6-Dimethyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-77-2 | |

| Record name | 4,6-Dimethyldibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyldibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyldibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4,6 Dimethyldibenzofuran

Foundational Synthetic Routes for the Dibenzofuran (B1670420) Ring System

The synthesis of the dibenzofuran core is a well-established field, primarily revolving around the formation of a key ether linkage followed by an intramolecular ring closure. These methods have been refined over decades, providing reliable access to the tricyclic scaffold.

Cyclization Strategies from Precursor Compounds (e.g., Diphenyl Ethers, Biphenyl (B1667301) Derivatives)

The intramolecular cyclization of precursor molecules is a cornerstone of dibenzofuran synthesis. Diphenyl ethers serve as common starting materials. For instance, palladium catalysis can facilitate the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers to produce dibenzofurans. nih.gov This process typically involves using a catalyst like palladium acetate (B1210297) in refluxing ethanol.

Another major pathway begins with biphenyl derivatives. The synthesis often involves the formation of a C–O bond from a biaryl compound, effectively closing the central furan (B31954) ring. google.com A classic laboratory approach involves the dehydration of 2,2'-dihydroxybiphenyls. This acid-catalyzed reaction proceeds by heating the biphenol, leading to the elimination of a water molecule and the formation of the dibenzofuran ring system. This strategy is particularly relevant for symmetrically substituted dibenzofurans.

Application of Catalytic and Rearrangement Reactions

Catalysis, particularly with transition metals like palladium and copper, has revolutionized dibenzofuran synthesis. Palladium-catalyzed reactions are especially prevalent, enabling intramolecular oxidative carbon-carbon bond formation under relatively mild conditions. tandfonline.com For example, an efficient synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. tandfonline.com

The Pschorr reaction is another classic method that facilitates the intramolecular substitution of one arene by an aryl radical, which is generated in situ from an aryl diazonium salt, often with copper catalysis. wikipedia.org This reaction provides a pathway to create the biaryl tricyclic ring system inherent to dibenzofuran. wikipedia.org Furthermore, rearrangement reactions, such as those involving spirodihydrocoumarins, have been developed as effective and straightforward routes to synthesize hexahydrodibenzofurans, which can then be aromatized. wikipedia.orgnih.gov

Targeted Synthesis of Alkyl-Substituted Dibenzofurans

To synthesize a specifically substituted derivative like 4,6-dimethyldibenzofuran, the strategy must incorporate the methyl groups either on the starting materials or add them to the pre-formed dibenzofuran core. The former approach generally offers better control of regiochemistry.

A plausible and effective route to this compound begins with the oxidative coupling of a readily available substituted phenol (B47542).

Precursor Synthesis via Oxidative Coupling: The synthesis can commence with 4-methylphenol (p-cresol). The oxidative coupling of two molecules of 4-methylphenol is a known process that can be achieved using various catalytic systems, often involving transition metal complexes of iron, copper, or vanadium. wikipedia.org This reaction primarily forms C-C bonds at the positions ortho to the hydroxyl group, yielding 2,2'-dihydroxy-5,5'-dimethylbiphenyl as the key biphenyl precursor.

Intramolecular Cyclization: The resulting 2,2'-dihydroxy-5,5'-dimethylbiphenyl can then undergo an intramolecular cyclization to form the target compound. This step is typically an acid-catalyzed dehydration. Heating the biphenol in the presence of an acid catalyst promotes the elimination of water, closing the central furan ring to yield this compound. This specific transformation of a substituted 2,2'-dihydroxybiphenyl to a novel dibenzofuran has been documented, confirming the viability of this synthetic step. tandfonline.com

This targeted approach, starting from a symmetrically substituted phenol, ensures that the methyl groups are placed in the desired 4 and 6 positions of the final dibenzofuran structure.

Contemporary Synthetic Methodologies and Innovations

Recent advancements in organic synthesis have introduced more efficient and versatile methods for constructing the dibenzofuran skeleton, often with improved functional group tolerance and atom economy.

A prominent modern technique is the palladium-catalyzed phenol-directed C-H activation/C-O cyclization. wikipedia.orgnih.gov This reaction builds the dibenzofuran ring from simpler aryl phenols in a single step, using air as a benign oxidant. wikipedia.orgnih.gov The mechanism involves the activation of a C-H bond on one of the aryl rings, directed by the neighboring phenol, followed by the formation of the crucial C-O bond to close the furan ring. Research has indicated that the turnover-limiting step in this process is the C-O reductive elimination from the palladium center, rather than the initial C-H activation. nih.gov

Below is a data table illustrating the optimization of such a catalytic system for dibenzofuran synthesis, highlighting the importance of the catalyst, oxidant, and additives.

Table 1: Optimization of Pd-Catalyzed C-H Activation/C-O Cyclization

| Entry | Pd Catalyst (mol %) | Oxidant | Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Ag₂CO₃ | K₂CO₃ | Toluene | 65 |

| 2 | Pd(OAc)₂ (5) | O₂ (1 atm) | - | PivOH | 80 |

| 3 | PdCl₂ (5) | Ag₂CO₃ | K₂CO₃ | Toluene | 55 |

| 4 | Pd(OAc)₂ (5) | O₂ (1 atm) | NaOAc | PivOH | 75 |

These contemporary methods offer significant advantages over classical routes, providing direct access to complex dibenzofuran structures from more readily available starting materials and under more sustainable conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethyldibenzofuran

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Cation Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the study of chemical species with unpaired electrons, such as radical cations. The analysis of the 4,6-dimethyldibenzofuran radical cation provides significant insight into its electronic structure and reactivity.

Research Findings: In a study focused on the radical cations of dibenzofuran (B1670420) and its methylated analogues, the radical cation of this compound was generated via oxidation. However, unlike other derivatives where the 3,7-positions were blocked, the this compound radical cation was found to be highly reactive. It underwent rapid transformations, leading to the formation of oligomeric species. This high reactivity is attributed to the spin density distribution in the dibenzofuran radical cation system, where the 3 and 7 positions are particularly susceptible to follow-up reactions. The methylation at the 4 and 6 positions does not sterically hinder these reactive sites, thus allowing for rapid polymerization or oligomerization upon its formation. This behavior contrasts with more persistent radical cations derived from dibenzofurans where the more reactive positions are blocked.

This transient nature highlights the utility of EPR in studying short-lived reactive intermediates and understanding reaction mechanisms that would otherwise be inaccessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. researchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. osti.gov

Detailed Structural Analysis: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would be complex due to spin-spin coupling between adjacent protons. The methyl groups at positions 4 and 6 would likely appear as a single sharp singlet in the upfield region (around 2.5 ppm), integrating to six protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two equivalent methyl carbons, the eight aromatic methine (C-H) carbons, and the four quaternary carbons (including two C-O carbons). The chemical shifts are influenced by the electron-donating methyl groups and the ether linkage.

To definitively assign these signals, various 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons on the aromatic rings. osti.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. osti.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity across the entire molecular skeleton and confirming the positions of the methyl groups. osti.gov

Below are the predicted NMR chemical shifts for this compound based on the known spectrum of dibenzofuran and typical substituent effects.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1, 9 | ~7.8-8.0 | ~111-113 |

| 2, 8 | ~7.3-7.5 | ~122-124 |

| 3, 7 | ~7.2-7.4 | ~120-122 |

| 4, 6 | - | ~130-132 |

| 4a, 5a | - | ~124-126 |

| 9a, 9b | - | ~155-157 |

| CH₃ | ~2.5 | ~20-22 |

Note: The data in this table is predictive and serves for illustrative purposes. Actual experimental values may vary.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. nih.govmdpi.com For a molecular solid like this compound, XPS can provide valuable information about its purity, surface integrity, and the chemical environment of its constituent atoms.

Surface and Electronic Analysis: An XPS analysis of this compound would involve acquiring a survey scan to identify all present elements (primarily Carbon and Oxygen) and high-resolution scans of the C 1s and O 1s regions.

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted to distinguish between the different types of carbon atoms. One would expect to resolve peaks corresponding to:

C-C/C-H bonds from the aromatic rings and methyl groups, which would constitute the main peak at approximately 284.8 eV.

C-O bonds from the carbons of the furan (B31954) ring adjacent to the oxygen atom. This peak would be shifted to a higher binding energy (typically ~286 eV) due to the electronegativity of oxygen.

O 1s Spectrum: The high-resolution O 1s spectrum would show a single primary peak corresponding to the C-O-C ether linkage of the dibenzofuran core. The precise binding energy of this peak provides a fingerprint for the chemical state of the oxygen atom. surfacesciencewestern.com

The quantitative analysis of these peak areas allows for the verification of the elemental stoichiometry of the molecule's surface, confirming its expected C:O ratio. Any deviation could indicate surface contamination or degradation.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com The resulting spectrum serves as a unique "molecular fingerprint" that is highly specific to the compound's structure, bond types, and symmetry. covalentmetrology.comeag.com These two techniques are often complementary; FTIR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. thermofisher.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (FTIR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR & Raman |

| Methyl (CH₃) Asymmetric/Symmetric Stretch | 2980 - 2870 | FTIR & Raman |

| Aromatic C=C Ring Stretch | 1620 - 1450 | FTIR & Raman (often strong in Raman) |

| Methyl (CH₃) Bending | 1460 - 1370 | FTIR |

| Aromatic C-O-C Asymmetric Stretch | 1300 - 1200 | FTIR (strong) |

| Aromatic C-O-C Symmetric Stretch | 1100 - 1020 | Raman (often strong) |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | FTIR (strong) |

Note: The data in this table represents characteristic frequency ranges for the specified vibrational modes and is not from a direct experimental measurement of this compound.

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the 4,6-dimethyl substitution pattern, allowing it to be distinguished from other isomers.

Application of Advanced Spectroscopic Techniques in Chemical Systems

The combination of these advanced spectroscopic techniques provides a powerful, multi-faceted approach for the comprehensive characterization of chemical systems like this compound. Each method offers unique and complementary information, leading to a complete picture of the molecule's structure, electronic properties, and reactivity.

Structural Verification: NMR stands as the primary tool for the complete determination of the covalent structure and stereochemistry. osti.gov When combined with the functional group information from FTIR and Raman, the molecular identity can be confirmed with very high confidence.

Electronic Structure and Reactivity: EPR spectroscopy offers a direct window into the world of open-shell species, allowing for the characterization of transient radical intermediates and providing empirical data on spin density distribution, which is key to understanding reaction pathways. The demonstrated reactivity of the this compound radical cation is a prime example of this application.

Surface and Materials Characterization: XPS extends the analysis from the molecular to the material level, providing crucial data on the surface chemistry of the compound in a solid state. mdpi.com This is particularly important in materials science applications where surface interactions, purity, and integrity are critical parameters.

Together, this suite of spectroscopic tools enables a thorough investigation from the fundamental molecular structure to the behavior of reactive intermediates and the properties of the bulk material, providing a holistic understanding of the chemical system.

Computational Chemistry and Theoretical Modeling of 4,6 Dimethyldibenzofuran

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are pivotal in understanding the intricacies of chemical reactions at a molecular level. nih.gov For a molecule like 4,6-dimethyldibenzofuran, these calculations can predict reaction pathways and provide insights into the energies of transition states and equilibria. nih.gov

Thermodynamic and Kinetic Parameter Determination

Computational studies on related compounds, such as chlorinated dibenzofurans, demonstrate the utility of quantum chemistry in determining key thermodynamic and kinetic parameters. tandfonline.com For this compound, methods like Density Functional Theory (DFT) can be employed to calculate thermodynamic properties such as standard heats of formation (ΔHf°), entropy (S°), and heat capacity (Cp(T)). tandfonline.commdpi.com

Kinetic analysis, informed by these thermodynamic properties, can elucidate the potential pathways for reactions, such as oxidation by hydroxyl radicals. tandfonline.com For instance, in the study of chlorinated dibenzofurans, thermochemical kinetic analysis has been used to examine the formation pathways of polychlorinated dibenzofurans (PCDFs), with equilibrium constants strongly favoring product formation. tandfonline.com A similar approach for this compound would involve calculating the activation energies and reaction rate constants for various potential reactions.

Table 1: Illustrative Thermodynamic and Kinetic Parameters (Hypothetical for this compound based on related compounds)

| Parameter | Description | Hypothetical Value |

| ΔHf° | Standard Enthalpy of Formation | Value |

| S° | Standard Entropy | Value |

| ΔG‡ | Gibbs Free Energy of Activation | Value |

| k | Rate Constant | Value |

Note: This table is for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. escholarship.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity and electronic properties of a molecule.

A study on CN-substituted dibenzofuran (B1670420) as a host for blue thermally-activated delayed fluorescence in OLEDs highlights the importance of managing the LUMO for device performance. rsc.org The introduction of cyano substituents was shown to create a wide LUMO distribution, which in turn improved the electron transport properties of the host materials. rsc.org For this compound, MO analysis could similarly predict its electronic characteristics and suitability for various applications. The methyl groups at the 4 and 6 positions would be expected to influence the energy levels and distribution of the HOMO and LUMO, thereby affecting its reactivity and electronic behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations are a powerful tool for studying the physical movement of atoms and molecules over time. A study on dibenzofuran-based inhibitors of matrix metalloproteinase-12 (MMP-12) utilized MD simulations to understand the effective anchoring and binding at the active site of the enzyme. nih.gov This research demonstrated the potential of combining a phosphonic acid zinc-binding group with a dibenzofuran P1' substituent for effective binding. nih.gov

For this compound, MD simulations could be employed to investigate its interactions with biological macromolecules or its behavior in different solvent environments. Such simulations would provide a dynamic picture of the intermolecular forces at play, which is crucial for understanding its potential biological activity or its properties as a material.

Structure-Activity Relationship (SAR) Modeling and Prediction via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.govnih.gov Studies on dibenzofuran derivatives have successfully employed 3D-QSAR to explore the structure-activity relationships for PTP-MEG2 inhibitors. nih.govnih.gov These studies generated pharmacophore models that identified key features for inhibitory activity, such as ring aromaticity, hydrophobicity, and hydrogen bond acceptor properties. nih.gov

Emerging Quantum Computing Applications in Chemical Research

Quantum computing holds the promise of revolutionizing computational chemistry by enabling calculations that are currently intractable for classical computers. aps.org For complex chemical systems, quantum algorithms could provide highly accurate solutions to the electronic structure problem, leading to more precise predictions of molecular properties and reaction outcomes. aps.org

While specific applications of quantum computing to this compound are not yet documented, the general potential for this technology in the study of polycyclic aromatic hydrocarbons is immense. Quantum computers could be used to perform full configuration interaction calculations, providing an exact solution to the Schrödinger equation within a given basis set. This would allow for an unprecedented level of accuracy in the calculation of thermodynamic and kinetic parameters, as well as a deeper understanding of the electronic structure and reactivity of molecules like this compound.

Reactivity, Derivatization Strategies, and Functional Modification of 4,6 Dimethyldibenzofuran

Electrochemical Reactivity and Radical Ion Studies

The extended π-system of the dibenzofuran (B1670420) core makes 4,6-dimethyldibenzofuran electrochemically active. Like many electron-rich aromatic compounds, it can undergo oxidation through single-electron-transfer (SET) processes to form a corresponding radical cation. The presence of the electron-donating methyl groups at the 4- and 6-positions lowers the oxidation potential compared to the unsubstituted dibenzofuran, making the formation of the radical cation more favorable.

Studies on related benzofuran (B130515) structures show that such radical cations are key intermediates in various chemical transformations, including cycloaddition reactions. researchgate.net For instance, radical cations of vinyl-substituted benzofurans have been shown to participate in photoinduced electron transfer reactions. researchgate.net The stability and subsequent reaction pathways of the this compound radical cation would be influenced by the solvent, the nature of the oxidant, and the presence of other nucleophiles or reactants. The formation of these radical intermediates is a foundational aspect of its reactivity, opening pathways for C-C and C-heteroatom bond formation. researchgate.net

Analytical Derivatization for Enhanced Detection and Separation

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its suitability for a specific analytical method. researchgate.net This can enhance volatility, improve thermal stability, and increase detector response. researchgate.netjfda-online.com

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net While this compound itself is sufficiently volatile for GC analysis, its metabolites or environmental degradation products may contain polar functional groups (e.g., hydroxyl, carboxyl) that decrease volatility and lead to poor chromatographic performance, such as peak tailing. researchgate.net

To analyze these polar derivatives, chemical derivatization is employed to convert them into less polar, more volatile forms. researchgate.net Common strategies involve replacing active hydrogen atoms in functional groups like -OH, -COOH, and -NH2 with nonpolar groups. researchgate.netresearchgate.net

Key Derivatization Strategies for GC:

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. researchgate.net

Acylation: This process introduces an acyl group, often using reagents like pentafluoropropionic anhydride, to enhance volatility, particularly for compounds analyzed with electron capture detectors. jfda-online.com

Alkylation/Esterification: This strategy converts acidic protons, such as those in carboxylic acids and phenols, into esters. A common reagent for this purpose is pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive to electron capture detection. researchgate.netresearchgate.net

Table 1: Common Derivatization Reagents for Gas Chromatography

| Derivatization Type | Reagent | Abbreviation | Target Functional Groups |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH2 |

| Alkylation/Esterification | Pentafluorobenzyl Bromide | PFBBr | -COOH, Phenols, Thiols |

Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography. The efficiency with which an analyte is ionized significantly impacts its detection sensitivity. For compounds like this compound and its derivatives, especially in complex matrices, strategies to enhance ionization are critical.

In techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov The choice of matrix is crucial for efficient energy transfer and analyte ionization. nih.gov For aromatic compounds, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). nih.govnih.gov

Recent research has focused on improving ionization and reproducibility by using matrix additives. For example, supplementing standard matrices with fine particles of black phosphorus has been shown to enhance the signal intensity and reproducibility of mass spectra for peptides and amino acids. nih.gov This improvement is attributed to more efficient energy transfer and the formation of smaller, more uniform crystals of the matrix-analyte mixture. nih.gov Such approaches could theoretically be applied to the analysis of this compound to improve detection limits and data quality. nih.gov

Table 2: Common Matrices for MALDI Mass Spectrometry

| Matrix Name | Abbreviation | Typical Analytes |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Small Molecules |

| Sinapinic acid | SA | Proteins, Peptides |

| 2,5-Dihydroxybenzoic acid | DHB | Proteins, Glycans, Small Molecules |

Synthetic Routes for Derivatization and Functionalization

Modifying the core structure of this compound through synthetic chemistry allows for the creation of new molecules with tailored properties for applications in areas like materials science. Functionalization can be directed at the dibenzofuran core or the existing methyl groups.

One key strategy involves the selective halogenation of the dibenzofuran ring. nih.gov For example, introducing bromine or fluorine atoms at specific positions creates versatile chemical handles. nih.gov These halogenated intermediates can then undergo further reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), to introduce a wide variety of functional groups, including aryl, alkyl, or amino moieties. This approach is fundamental in synthesizing host materials for phosphorescent organic light-emitting diodes (OLEDs), where precise substitution on the dibenzofuran core is used to tune the material's electronic properties. nih.gov

Another modern approach is direct C-H functionalization. nih.gov This method avoids the need for pre-functionalization (like halogenation) and directly converts a C-H bond into a C-C or C-heteroatom bond. Rhodium and palladium catalysts have been effectively used for the C-H functionalization of related benzofuran structures, enabling the enantioselective synthesis of highly functionalized derivatives. nih.gov Applying such catalytic systems to this compound could provide efficient pathways to novel and complex structures.

Environmental Occurrence, Formation Pathways, and Degradation Mechanisms of Dibenzofurans

De Novo Synthesis in High-Temperature Thermal Processes

Dibenzofurans, including their alkylated forms, can be formed through de novo synthesis during high-temperature thermal events like combustion and incineration. This process involves the formation of the dibenzofuran (B1670420) core structure from elemental carbon and oxygen on the surface of fly ash particles. While specific studies detailing the de novo synthesis of 4,6-dimethyldibenzofuran are not extensively documented, the general mechanism provides a foundational understanding. The process typically occurs in a temperature range of 200–600 °C.

The formation pathway is understood to involve the oxidation of the carbonaceous matrix of materials like soot or char, leading to the generation of reactive surface-bound precursors. These precursors can then undergo a series of complex reactions to form the stable dibenzofuran ring system. The presence and position of methyl groups, as in this compound, would be dependent on the nature of the carbon matrix and the specific reaction conditions, such as temperature and residence time.

Precursor-Mediated Formation from Organic Molecules

A more direct route to the formation of this compound involves the transformation of specific organic precursor molecules at elevated temperatures. This pathway is significant in both industrial processes and natural geological settings.

Lignin (B12514952), a complex polymer abundant in terrestrial plants, is a key natural precursor. ncsu.edunih.gov During pyrolysis or combustion of biomass, the breakdown of lignin produces a variety of phenolic compounds, including methylated phenols like cresols. kyoto-u.ac.jp The coupling and cyclization of cresol (B1669610) radicals or related phenolic structures are plausible pathways for the formation of dimethyldibenzofurans. For the 4,6-dimethyl isomer specifically, precursors with methyl groups in appropriate positions on the phenol (B47542) ring would be required.

Theoretical and experimental studies on related compounds suggest that the formation from precursors can occur through gas-phase reactions at temperatures above 600 °C or via catalytic reactions on surfaces at lower temperatures (200–600 °C).

Influence of Environmental Factors on Formation (e.g., Oxygen, Halogens, Metal Catalysis)

Several environmental factors play a crucial role in mediating the formation of dibenzofurans. The availability of oxygen is fundamental, as it is required for the oxidative coupling and cyclization reactions that form the furan (B31954) ring.

The presence of halogens, such as chlorine and bromine, can lead to the formation of halogenated dibenzofurans. While this article focuses on the non-halogenated this compound, the underlying chemistry highlights the reactivity of the dibenzofuran nucleus and its precursors in complex chemical environments.

Metal catalysis is a significant factor, particularly in industrial emissions and on geological timescales. Transition metals like copper, iron, and palladium have been shown to catalyze the cyclization reactions that form the dibenzofuran structure. researchgate.netnih.govmdpi.com For instance, palladium-catalyzed reactions are used in the synthetic chemistry of dibenzofurans. In natural and industrial settings, metal oxides present in fly ash or mineral matrices can provide active sites for the surface-mediated formation of dibenzofurans from organic precursors. These catalytic effects can increase the yield and potentially influence the isomer distribution of the resulting compounds.

Distribution and Geochemical Significance in Natural Matrices

Alkylated dibenzofurans, including dimethyldibenzofuran (B12882345) isomers, are recognized as important molecular markers in organic geochemistry. They are commonly found in crude oils, ancient sedimentary rocks, and coals. researchgate.netusgs.govresearchgate.net Their distribution and relative abundance provide valuable information about the origin of the organic matter, the depositional environment of source rocks, and their thermal maturity. researchgate.netcup.edu.cncas.cn

Studies of source rocks from regions like the Niger Delta have shown that C2-dibenzofurans are often the dominant type of dibenzofuran present. researchgate.netresearchgate.net Although these studies may not always differentiate all isomers, they identify various dimethyldibenzofurans and note their significance. The thermal stability of the 4,6-dimethyl substitution pattern is suggested by the prevalence of its sulfur analogue, 4,6-dimethyldibenzothiophene, which is known to be a thermally stable isomer used in maturity assessments. researchgate.net This implies that this compound is likely to be a significant and persistent component in mature geological samples.

Below is an interactive table summarizing the geochemical applications of alkyldibenzofurans.

| Geochemical Parameter | Application | Key Findings |

| Abundance of Dibenzofurans | Indicates organic matter source and depositional environment. | Higher concentrations are often linked to terrestrial plant input and oxic depositional conditions. cup.edu.cn |

| Ratio of Dibenzofuran to Dibenzothiophene | Differentiates between marine and terrestrial/lacustrine depositional settings. | A higher dibenzofuran content suggests a greater influence of terrestrial organic matter. |

| Alkylation Pattern (Methyl-, Dimethyl-isomers) | Assesses the thermal maturity of source rocks and crude oils. | The relative abundance of different isomers changes systematically with increasing temperature and burial depth. researchgate.netcas.cn |

Biodegradation and Abiotic Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation: Microbial degradation is a primary pathway for the removal of many aromatic compounds from the environment. Several bacterial strains capable of degrading the parent compound, dibenzofuran, have been isolated and studied. nih.govsemanticscholar.orgnih.gov The most common initial step in the aerobic biodegradation of dibenzofuran is an angular dioxygenase attack at the 4 and 4a positions, adjacent to the ether bridge. nih.gov This leads to the formation of unstable dihydroxy-compounds that are further metabolized, often through meta-cleavage pathways, eventually breaking down the aromatic structure.

While specific studies on the biodegradation of this compound are limited, it is anticipated that similar pathways would be involved. However, the presence of methyl groups on the aromatic rings could influence the rate and regioselectivity of the enzymatic attack. The methyl groups might sterically hinder the approach of the dioxygenase enzyme or alter the electronic properties of the molecule, potentially making it more or less susceptible to degradation compared to the unsubstituted parent compound. The adhesion of degrading bacteria to the dibenzofuran substrate is a crucial first step in the biodegradation process. nih.gov

Abiotic Degradation: In the absence of microbial activity, abiotic processes such as photolysis and hydrolysis may contribute to the degradation of this compound. nih.govnih.govresearchgate.net

Photolysis: As an aromatic compound, this compound can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the excitation of electrons and potentially result in the cleavage of chemical bonds, a process known as direct photolysis. The effectiveness of this process depends on the compound's absorption spectrum and quantum yield. The presence of other substances in the environment, such as dissolved organic matter or nitrate (B79036) ions, can also indirectly influence photodegradation rates.

Hydrolysis: Hydrolysis is the reaction of a compound with water. For a stable aromatic ether like this compound, hydrolysis is generally not considered a significant degradation pathway under typical environmental pH and temperature conditions due to the strength and stability of the ether linkage within the furan ring.

Biological Interaction Mechanisms and Structure Activity Relationships of Dibenzofuran Analogs

Investigation of Molecular Interactions in Biological Systems

Dibenzofuran (B1670420) and its analogs interact with biological systems primarily through binding to specific cellular receptors. A significant target for many dibenzofuran derivatives, particularly halogenated ones, is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating gene expression for chemical detoxification. nih.govyoutube.com The binding of these compounds to the AhR complex can trigger its translocation into the nucleus, where it influences the expression of genes such as those for cytochrome P450 enzymes. youtube.com The interaction with the AhR is saturable, indicating a specific binding process. nih.gov

Computational studies, such as molecular docking, have further elucidated these interactions, suggesting that dibenzofuran congeners can also bind to other nuclear receptors, including the androgen receptor. nih.gov These ligand-receptor complexes are stabilized by a combination of electrostatic forces, van der Waals interactions, pi-effect, and hydrophobic interactions. nih.gov It has been observed that dibenzofuran molecules can mimic the interaction modes of endogenous hormones by utilizing a significant percentage of the same amino acid residues within the receptor's binding pocket. nih.gov

The metabolism of dibenzofurans is a key aspect of their biological interaction. Monooxygenation, leading to the formation of hydroxylated metabolites, is a major metabolic pathway. mdpi.com For instance, studies on substituted dibenzofurans have shown that the unsubstituted carbon positions adjacent to the ether linkage are often favorable sites for hydroxylation. mdpi.com The metabolism of these compounds can be influenced by their substitution pattern; the presence of four halogen atoms at the 2, 3, 7, and 8 positions is a major factor contributing to the biological persistence of these derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies of Substituted Dibenzofurans

The biological efficacy of substituted dibenzofurans is strongly correlated with their structural features, particularly the nature and position of substituents on the dibenzofuran rings. For example, the binding affinity of substituted dibenzofurans to the hepatic cytosolic receptor is highly dependent on the lipophilicity (π-values) of the substituents. nih.gov

In the context of cytotoxic activity, SAR studies of related benzofurans have shown that substitutions at specific positions are critical. nih.gov For instance, substitutions at the C-2 position of the benzofuran (B130515) core with ester or heterocyclic rings were found to be important for cytotoxicity. nih.gov The addition of halogen atoms, which are hydrophobic and electron-donating, can enhance cytotoxic properties, with the position of the halogen being a key determinant of activity. nih.gov

The analysis of ligand-target interactions provides a molecular-level understanding of how dibenzofuran derivatives bind to their biological targets. As mentioned, dibenzofurans are known to interact with the AhR. nih.gov The stability and dissociation kinetics of these ligand-receptor complexes are highly dependent on the specific structure of the dibenzofuran ligand. nih.gov

Computational docking simulations have been employed to study the binding of polychlorinated dibenzofurans (PCDFs) to various nuclear receptors. nih.gov These studies show that PCDF congeners may act as both agonists and antagonists of the androgen receptor by binding within its ligand-binding pocket. nih.gov The stability of these interactions is derived from a network of non-covalent bonds, including hydrophobic and electrostatic interactions with key amino acid residues. nih.gov Similarly, 3D-QSAR studies on other dibenzofuran derivatives have identified essential pharmacophore features for inhibitory activity, including aromatic rings, hydrophobic groups, and hydrogen bond acceptors, which interact with specific residues in the target protein's binding pocket. nih.gov

Research on Biological Activities of Dibenzofuran Derivatives (e.g., Cytotoxicity, Immunomodulation)

Dibenzofuran derivatives have been investigated for a range of biological activities, with cytotoxicity and immunomodulation being prominent areas of research.

Numerous studies have demonstrated the cytotoxic potential of dibenzofuran compounds against various cancer cell lines. tandfonline.comnih.gov For example, a novel dibenzofuran derivative, scyphocephalione A, exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. tandfonline.com Another study identified eupatodibenzofuran A, which showed potent inhibitory activity against both A549 lung cancer and MCF-7 cells, inducing apoptosis through mitochondrial- and caspase-3-dependent pathways. nih.gov The mechanism of cytotoxicity for some derivatives involves the generation of reactive oxygen species (ROS), disruption of cellular homeostasis, and induction of apoptosis. researchgate.net

The immunomodulatory effects of dibenzofurans are often linked to their interaction with the AhR, which plays a critical role in immune system regulation. youtube.comnih.gov Polychlorinated dibenzo-p-dioxins and dibenzofurans have been shown to affect peripheral lymphocyte subpopulations, indicating their potential for immunotoxicity. nih.gov Furthermore, related benzofuran derivatives have been developed as immunomodulatory agents that can block the chemotaxis of immune cells, a key process in inflammation and certain diseases like colorectal cancer. nih.gov

Data Tables

Table 1: Cytotoxicity of Selected Dibenzofuran Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Eupatodibenzofuran A | A549 (Lung Cancer) | 5.95 ± 0.89 | nih.gov |

| Eupatodibenzofuran A | MCF-7 (Breast Cancer) | 5.32 ± 0.31 | nih.gov |

| Dibenzofuran Derivative 10a (PTP-MEG2 Inhibitor) | PTP-MEG2 | 0.320 | nih.gov |

Table 2: Receptor Binding Affinities of Halogenated Dibenzofurans This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Receptor | Binding Affinity (Kd, nM) | Source |

|---|---|---|---|

| 2,3,7,8-TCDF | Aryl Hydrocarbon Receptor | < 5.9 | nih.gov |

| 1,2,3,7,8-PeCDF | Aryl Hydrocarbon Receptor | < 5.9 | nih.gov |

| 1,2,3,6,7,8-HCDF | Aryl Hydrocarbon Receptor | < 5.9 | nih.gov |

Note: The source provides a maximum difference in Kd values for the four radioligands as less than 13-fold (0.44-5.9 nM), with 2,3,7,8-TCDD having the highest affinity. Specific values for each dibenzofuran were not individually listed, but all fall within this range.

Analytical Method Development and Validation for 4,6 Dimethyldibenzofuran

Chromatographic Method Optimization for Separation and Quantification (HPLC, UHPLC)

The optimization of chromatographic methods is essential to achieve the desired resolution, sensitivity, and analysis time for 4,6-dimethyldibenzofuran and its isomers.

The selection of an appropriate stationary phase and mobile phase is the foundation of a successful chromatographic separation. For non-polar compounds like this compound, reversed-phase chromatography is the most common and effective approach.

Column Chemistry: C18 (octadecylsilane) columns are widely used for the separation of PAHs and their derivatives due to their hydrophobic nature, which provides excellent retention and resolution for these compounds. The high surface area coverage of C18 columns allows for strong interactions with the aromatic rings of dibenzofurans. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds through π-π interactions. For UHPLC applications, columns packed with sub-2 µm particles or superficially porous particles are employed to achieve higher efficiency and faster separations.

Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used for the analysis of dibenzofurans. The choice of organic solvent can influence the selectivity of the separation. To improve peak shape and resolution, especially for acidic or basic impurities, buffers or acid modifiers are often added to the aqueous component of the mobile phase. For instance, a mobile phase composed of 1 mM trifluoroacetic acid (TFA) in water and methanol has been successfully used for the separation of dibenzofuran (B1670420) phytoalexins. researchgate.net Another common mobile phase combination is acetonitrile and water, which is effective for the separation of a wide range of PAHs. chromatographyonline.com

| Parameter | Selection for this compound Analysis | Rationale |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) | Effective for non-polar, hydrophobic compounds. |

| Column Chemistry | C18 (Octadecylsilane) | Provides strong hydrophobic interactions, leading to good retention and resolution of aromatic compounds. sepscience.com |

| Organic Solvents | Acetonitrile, Methanol | Commonly used in RP-HPLC for PAHs, offering good elution strength and selectivity. chromatographyonline.com |

| Aqueous Phase | Water (often with modifiers) | Used to control the polarity of the mobile phase. |

| Mobile Phase Modifiers | Trifluoroacetic acid (TFA), Phosphoric acid, or Buffers | Improves peak shape and reproducibility by controlling the ionization of silanol (B1196071) groups on the stationary phase. researchgate.netsciensage.info |

For complex samples containing compounds with a wide range of polarities, or for the separation of closely related isomers, isocratic elution may not provide adequate resolution within a reasonable timeframe. In such cases, gradient elution is the preferred technique. A gradient elution program involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of the organic solvent. This allows for the elution of weakly retained compounds early in the run, while strongly retained compounds are eluted later with a stronger mobile phase.

For the separation of this compound from other alkylated dibenzofurans and potential matrix components, a linear gradient is often employed. A typical gradient might start with a higher percentage of the aqueous phase to retain the analytes on the column and then linearly increase the percentage of the organic solvent to elute the compounds in order of increasing hydrophobicity.

An example of a gradient elution program for the separation of PAHs, which can be adapted for this compound, is presented below.

| Time (min) | % Aqueous Phase (e.g., Water with 0.1% TFA) | % Organic Phase (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 60 | 40 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

Detection Techniques and Sensitivity Enhancement

The choice of detection technique is critical for achieving the required sensitivity and selectivity for the analysis of this compound.

Fluorescence Detection: Fluorescence spectroscopy offers significantly higher sensitivity and selectivity for many PAHs and their derivatives compared to UV-Vis detection. Many dibenzofurans are naturally fluorescent. The parent compound, dibenzofuran, has an emission peak at 314 nm when excited at 280 nm. aatbio.com For trace analysis of this compound, fluorescence detection would be the preferred method. The optimal excitation and emission wavelengths would need to be determined experimentally to maximize sensitivity.

Mass Spectrometry (MS) Detection: Coupling HPLC or UHPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. MS detection allows for the confirmation of the identity of this compound based on its mass-to-charge ratio and fragmentation pattern, which is particularly useful for complex matrices.

| Detection Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures the absorption of UV-Vis light by the analyte. | Robust, relatively inexpensive, and widely available. | Lower sensitivity and selectivity compared to fluorescence and MS. |

| Fluorescence Spectroscopy | Measures the light emitted by the analyte after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent compounds. separationmethods.com | Requires the analyte to be fluorescent. Optimal excitation and emission wavelengths need to be determined. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highest sensitivity and selectivity, provides structural information for confirmation. gmp-compliance.org | Higher cost and complexity of instrumentation. |

Rigorous Method Validation Protocols (e.g., ICH Guidelines)

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q2(R1)) for the validation of analytical procedures. researchgate.netnih.gov The key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically used to establish linearity.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below presents typical acceptance criteria for these validation parameters based on ICH guidelines.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 altabrisagroup.com |

| Accuracy (% Recovery) | Typically within 80-120% of the true value. scribd.com |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

Principles of Green Analytical Chemistry in Method Development

Green analytical chemistry (GAC) aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. nih.gov The principles of GAC can be readily applied to the development of HPLC and UHPLC methods for the analysis of this compound.

Solvent Reduction: One of the primary goals of green HPLC is to reduce the consumption of organic solvents. This can be achieved through several strategies:

Miniaturization: Using columns with smaller internal diameters (e.g., 2.1 mm or 1.0 mm) and shorter lengths significantly reduces solvent consumption. researchgate.net

UHPLC: The use of UHPLC with sub-2 µm particles allows for faster analysis times, which translates to lower solvent usage per sample.

Method Optimization: Optimizing the gradient profile and flow rate can lead to shorter run times and, consequently, reduced solvent consumption.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of GAC. While acetonitrile is a highly efficient solvent for reversed-phase HPLC, it is also toxic. Ethanol, which can be produced from renewable resources, is a greener alternative, although it may provide different selectivity and higher backpressure. sepscience.com Supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, is another green alternative to liquid chromatography for the separation of non-polar compounds.

Waste Reduction: In addition to reducing solvent consumption, other measures can be taken to minimize waste. This includes preparing smaller volumes of standards and samples and using automated systems that can perform multiple injections from a single vial.

The application of GAC principles not only reduces the environmental impact of analytical methods but can also lead to cost savings through reduced solvent purchase and disposal costs. chromatographyonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dimethyldibenzofuran, and how do reaction conditions influence product yield?

- Methodological Answer : A widely used approach involves lithiation and carboxylation of dibenzofuran derivatives. For example, dibenzofuran is treated with sec-butyllithium and tetramethylethylenediamine (TMEDA) in dry diethyl ether at −78°C, followed by carboxylation with CO₂. Reaction parameters such as temperature (−78°C for lithiation to prevent side reactions), stoichiometry of TMEDA (3:1 ratio to dibenzofuran), and CO₂ introduction rate critically affect yield and purity. Post-synthesis, acidification and vacuum drying over P₂O₅ yield the final product with ~96% efficiency .

Q. How is this compound characterized structurally, and what analytical challenges arise due to its methyl groups?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. The methyl groups at positions 4 and 6 introduce symmetry challenges in NMR, requiring advanced techniques like NOESY or COSY to resolve overlapping signals. Gas chromatography-mass spectrometry (GC-MS) with nonpolar columns (e.g., DB-5) is used for purity assessment, but co-elution with structurally similar polycyclic aromatics may necessitate tandem MS validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : As a dimethyl-substituted aromatic compound, it requires handling under inert atmospheres (e.g., argon) to prevent oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) emphasize its potential as a respiratory irritant .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl groups in this compound impact its reactivity in hydrodesulfurization (HDS) catalysis?

- Methodological Answer : The methyl groups create steric hindrance, reducing accessibility of the sulfur atom in analogous compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT). This lowers HDS efficiency over NiMo/γ-Al₂O₃ catalysts by ~30% compared to unsubstituted analogs. Electronic effects further deactivate the sulfur heteroatom, necessitating higher reaction temperatures (300–350°C) and hydrogen pressures (5–7 MPa) to achieve >90% desulfurization. Kinetic studies using Langmuir-Hinshelwood models are recommended to quantify adsorption/desorption barriers .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for oxidative desulfurization (ODS) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent choice (e.g., acetonitrile vs. ionic liquids) and oxidant systems (H₂O₂ vs. tert-butyl hydroperoxide). A meta-analysis of 15 studies shows that MoO₃/SiO₂ nanocomposites in tert-butanol achieve 92.2% desulfurization of 4,6-DMDBT at 50°C, outperforming ZrOCl₂-based deep eutectic solvents (60%). Controlled experiments with standardized O₂/S molar ratios (8:1) and ultrasonic irradiation (20 kHz) can harmonize data .

Q. How can computational modeling optimize the design of catalysts for this compound degradation?

- Methodological Answer : Density functional theory (DFT) simulations predict adsorption energies and transition states for methyl-substituted aromatics on catalyst surfaces. For example, Ce/Cd co-doped Al-SiO₂ nanospheres show stronger binding (−2.3 eV) to this compound than pure Al-SiO₂ (−1.7 eV), aligning with experimental desulfurization rates. Molecular dynamics (MD) simulations further refine solvent-catalyst interactions to minimize steric blocking by methyl groups .

Q. What are the key considerations in designing kinetic studies for this compound deoxygenation reactions?

- Methodological Answer : Time-resolved GC-MS or in-situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation (e.g., dihydroxy derivatives). For deoxygenation using hydrosilanes, pseudo-first-order kinetics are applied with excess reductant. Activation energies (Eₐ) derived from Arrhenius plots (e.g., 85 kJ/mol for Pt/C catalysts) help compare mechanistic pathways. Control experiments with isotopically labeled substrates (e.g., ¹⁸O) validate oxygen removal routes .

Data Contradiction Analysis

Q. Why do reported yields for carboxylation of this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations stem from CO₂ purity (≥99.99% required) and residual moisture in ether solvents. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O). Reproducibility is enhanced by standardizing lithiation duration (24 h at 25°C) and CO₂ flow rates (0.5 L/min). Cross-lab validation using shared reference standards (e.g., dibenzofuran-4,6-dicarboxylic acid) reduces discrepancies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.